molecular formula C24H29Br2N B14528947 4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile CAS No. 62731-32-2

4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile

Cat. No.: B14528947
CAS No.: 62731-32-2
M. Wt: 491.3 g/mol
InChI Key: JWMQAEQEEXVWME-UHFFFAOYSA-N
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Description

4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C23H25Br2N It is a derivative of benzonitrile, featuring a dibromo-substituted ethyl group attached to a nonylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 4-nonylphenylacetonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Reduction Reactions: The compound can be reduced to form the corresponding non-brominated derivative.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 4-[1,2-dihydroxy-2-(4-nonylphenyl)ethyl]benzonitrile or 4-[1,2-diamino-2-(4-nonylphenyl)ethyl]benzonitrile.

    Reduction: Formation of 4-[2-(4-nonylphenyl)ethyl]benzonitrile.

    Oxidation: Formation of compounds with additional functional groups, such as carboxylic acids or ketones.

Scientific Research Applications

4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. The bromine atoms can participate in electrophilic reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile
  • 4-[1,2-Dibromo-2-(4-octylphenyl)ethyl]benzonitrile
  • 4-[1,2-Dibromo-2-(4-hexylphenyl)ethyl]benzonitrile

Uniqueness

4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile is unique due to its specific nonylphenyl moiety, which imparts distinct physical and chemical properties. The length of the nonyl chain can affect the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

62731-32-2

Molecular Formula

C24H29Br2N

Molecular Weight

491.3 g/mol

IUPAC Name

4-[1,2-dibromo-2-(4-nonylphenyl)ethyl]benzonitrile

InChI

InChI=1S/C24H29Br2N/c1-2-3-4-5-6-7-8-9-19-10-14-21(15-11-19)23(25)24(26)22-16-12-20(18-27)13-17-22/h10-17,23-24H,2-9H2,1H3

InChI Key

JWMQAEQEEXVWME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C#N)Br)Br

Origin of Product

United States

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